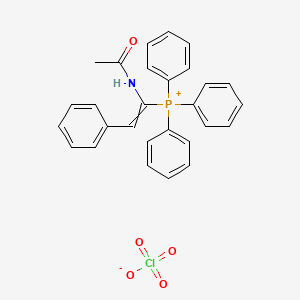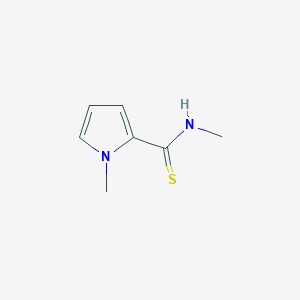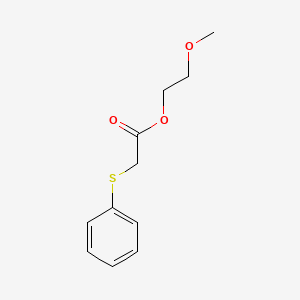
2-Methoxyethyl (phenylsulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl (phenylsulfanyl)acetate is an organic compound with the molecular formula C11H14O3S It is characterized by the presence of a methoxyethyl group, a phenylsulfanyl group, and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl (phenylsulfanyl)acetate typically involves the esterification of 2-methoxyethanol with phenylsulfanylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters ensures efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl (phenylsulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl (phenylsulfanyl)acetate involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation to form reactive intermediates, which can interact with biological molecules. The acetate group can be hydrolyzed to release acetic acid, which can participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2-Methoxyethyl acetate: Similar in structure but lacks the phenylsulfanyl group.
Phenylsulfanylacetic acid: Contains the phenylsulfanyl group but lacks the methoxyethyl and acetate groups.
2-Ethoxyethyl (phenylsulfanyl)acetate: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness: 2-Methoxyethyl (phenylsulfanyl)acetate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both the methoxyethyl and phenylsulfanyl groups allows for diverse chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
135082-38-1 |
|---|---|
Molekularformel |
C11H14O3S |
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
2-methoxyethyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C11H14O3S/c1-13-7-8-14-11(12)9-15-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
XANMPSGQGHPLQW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC(=O)CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


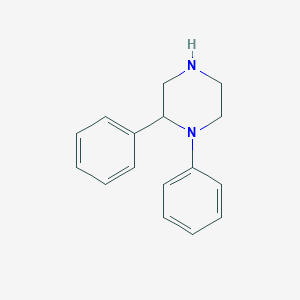

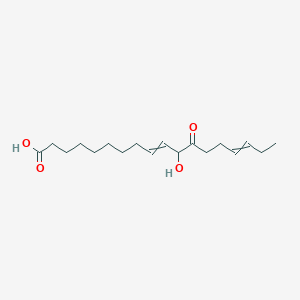
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

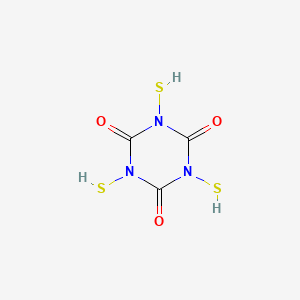
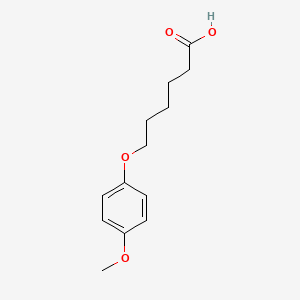
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)

